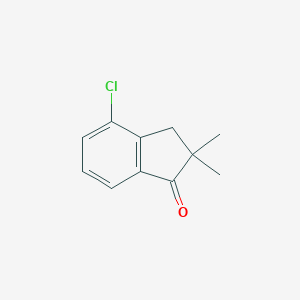

2,2-dimethyl-4-chloro-indanone

Description

Structure

3D Structure

Properties

CAS No. |

13099-57-5 |

|---|---|

Molecular Formula |

C11H11ClO |

Molecular Weight |

194.66 g/mol |

IUPAC Name |

4-chloro-2,2-dimethyl-3H-inden-1-one |

InChI |

InChI=1S/C11H11ClO/c1-11(2)6-8-7(10(11)13)4-3-5-9(8)12/h3-5H,6H2,1-2H3 |

InChI Key |

OGWNZKBGVWCPHC-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C(C1=O)C=CC=C2Cl)C |

Canonical SMILES |

CC1(CC2=C(C1=O)C=CC=C2Cl)C |

Synonyms |

4-CHLORO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Strategies

Foundational Synthetic Routes to the Indanone Core

The construction of the indanone core is a pivotal step in the synthesis of 2,2-dimethyl-4-chloro-indanone. Several classical and modern synthetic strategies have been developed to achieve this, each with its own advantages and limitations.

Intramolecular Friedel-Crafts Acylation of Phenylpropionic Acid Derivatives

One of the most fundamental and widely employed methods for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.gov This reaction involves the cyclization of the acyl group onto the aromatic ring, typically in the presence of a strong Lewis acid or a protic acid.

For the synthesis of a 4-chloro-indanone derivative, the starting material would be a 3-(2-chlorophenyl)propionic acid derivative. The chlorine substituent on the aromatic ring directs the cyclization to the position para to it, yielding the desired 4-chloro-1-indanone (B82819). Subsequent dimethylation at the C2 position would then be required to obtain the target molecule.

Key reagents and conditions:

Lewis acids: AlCl₃, SnCl₄, TiCl₄ researchgate.net

Protic acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), triflic acid (TfOH) nih.govd-nb.info

Solvents: Dichloromethane, nitrobenzene, carbon disulfide

The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity of the cyclization. For instance, the use of milder catalysts like scandium triflate (Sc(OTf)₃) has been shown to be effective for the cyclization of Meldrum's acid derivatives to form 1-indanones under mild conditions. beilstein-journals.orguwaterloo.ca

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| AlCl₃ | Stoichiometric amounts, inert solvent | High reactivity, readily available | Generates significant waste, harsh conditions |

| PPA | High temperature | Good for less reactive substrates | High viscosity, difficult to handle |

| TfOH | Catalytic amounts, milder conditions | High acidity, efficient | Expensive |

| Sc(OTf)₃ | Catalytic amounts, mild conditions | Tolerates various functional groups | Higher cost |

Nazarov Cyclization of Chalcone (B49325) Derivatives

The Nazarov cyclization is a powerful tool for the synthesis of cyclopentenones, which can be readily converted to indanones. This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone (chalcone derivative) to form a cyclopentenyl cation, which then undergoes a proton loss to yield the cyclopentenone product. researchgate.net

In the context of this compound synthesis, a suitably substituted chalcone would be required. The reaction can be catalyzed by a variety of Lewis and Brønsted acids. beilstein-journals.org Modern variations of the Nazarov cyclization utilize catalytic amounts of Lewis acids, such as Cu(OTf)₂ or Sc(OTf)₃, making the process more efficient and environmentally friendly. beilstein-journals.org A notable advancement is the tandem Nazarov cyclization and electrophilic fluorination, which allows for the stereoselective synthesis of highly substituted indanones. acs.orgacs.orgnih.gov

Annulation Reactions and Carbocyclization Protocols

Annulation reactions provide another versatile approach to the indanone scaffold. These methods involve the formation of a new ring onto a pre-existing one. A notable example is the [4+1] annulation of (trialkylsilyl)arylketenes with (trimethylsilyl)diazomethane to produce 2-indanone (B58226) derivatives. acs.orgnih.gov This strategy allows for the construction of the five-membered ring in a single step.

Other carbocyclization protocols, such as transition-metal-catalyzed cyclizations, have also been developed for indanone synthesis. For instance, rhodium(III)-catalyzed reactions of α-carbonyl sulfoxonium ylides with activated alkenes can furnish a variety of substituted indanone derivatives through a formal [4+1] cycloaddition. organic-chemistry.org

Carbonylative Cyclization Reactions

Carbonylative cyclization reactions offer a direct route to indanones by incorporating a carbonyl group during the cyclization process. Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is a prominent example of this approach. nih.govorganic-chemistry.org This method allows for the efficient synthesis of indanones from readily available starting materials under relatively mild conditions.

Transition metal complexes, including those of nickel and palladium, have been successfully employed as catalysts in the carbonylative cyclization of carboxylic acid esters to form 1-indanones with high efficiency. beilstein-journals.org

Hydroacylation Methods for Indanone Synthesis

Intramolecular hydroacylation of 2-vinylbenzaldehydes presents a modern and atom-economical route to indanones. rsc.orgacs.org This reaction involves the insertion of the alkene into the aldehyde C-H bond, typically catalyzed by a transition metal complex, most commonly rhodium(I). acs.org This method provides a direct pathway to 3-substituted indanones. For the synthesis of this compound, a 2-vinylbenzaldehyde (B1595024) precursor with the appropriate substitution pattern would be required, followed by gem-dimethylation at the 2-position. A metal-free approach using L-proline as a catalyst has also been developed, offering a greener alternative. rsc.org

Strategies for the Introduction of Specific Substituents in Indanone Scaffolds

Once the indanone core is synthesized, the introduction of specific substituents, such as the chlorine atom at the 4-position and the gem-dimethyl group at the 2-position, is the next critical phase.

For the synthesis of this compound, it is often more strategic to start with a precursor that already contains the chloro substituent on the aromatic ring, as discussed in the Friedel-Crafts acylation section. However, direct halogenation of the indanone ring is also a viable, though potentially less regioselective, option.

The introduction of the gem-dimethyl group at the 2-position can be achieved through various alkylation strategies. The α-position to the carbonyl group in the indanone is enolizable, allowing for deprotonation with a suitable base to form an enolate, which can then be alkylated with an alkyl halide, such as methyl iodide. Repeating this process a second time would yield the desired 2,2-dimethyl substitution. The use of Meldrum's acid derivatives in the Friedel-Crafts acylation can provide a more direct route to 2-substituted 1-indanones. uwaterloo.caorgsyn.org

Selective bromination of 4-chloro-1-indanone has been shown to occur in the cyclopentanone (B42830) ring, leading to mono- and dibromo derivatives, which can serve as intermediates for further functionalization. researchgate.net

Stereoselective and Regioselective Dimethylation Strategies

The introduction of two methyl groups at the C2 position of the indanone core is a critical transformation. While the final target, this compound, is achiral at the C2 position, the principles of stereoselective and regioselective alkylation are paramount in the broader context of indanone synthesis. Regioselectivity ensures that methylation occurs exclusively at the α-carbon of the ketone.

One common strategy involves the use of a strong base to generate an enolate from a 4-chloro-1-indanone precursor, followed by quenching with an electrophilic methyl source like iodomethane (B122720). To achieve gem-dimethylation, this process is typically repeated. The choice of base and reaction conditions is crucial to prevent side reactions, such as O-alkylation or aldol (B89426) condensation.

For instance, the preparation of related 2-methyl-1-indanone (B98384) derivatives has been achieved using reagents like iodomethane in the presence of a base. orgsyn.org The process can be extended to a second methylation step to yield the 2,2-dimethyl product. The challenge lies in driving the reaction to completion for the disubstituted product without generating impurities.

| Precursor | Alkylation Reagent | Base | Typical Product |

|---|---|---|---|

| 4-Chloro-1-indanone | Iodomethane (CH₃I) | Sodium Hydride (NaH) | 2-Methyl-4-chloro-1-indanone |

| 2-Methyl-4-chloro-1-indanone | Iodomethane (CH₃I) | Sodium Hydride (NaH) | 2,2-Dimethyl-4-chloro-1-indanone |

Halogenation Procedures and Chlorination at Aromatic Positions

Introducing a chlorine atom at the C4 position of the indanone aromatic ring is typically achieved through electrophilic aromatic substitution. The existing carbonyl group on the five-membered ring is a deactivating, meta-directing group. However, the fusion of the rings complicates the prediction of regioselectivity compared to a simple substituted benzene (B151609). The synthesis of 4-chloro-1-indanone often starts with precursors already containing the chloro-substituent, such as from 2-chlorobenzaldehyde. researchgate.net

When direct halogenation of the indanone scaffold is pursued, the reaction requires a Lewis acid catalyst to activate the halogen. libretexts.org This type of reaction works well for chlorine and bromine. wikipedia.org The catalyst polarizes the halogen molecule, making it a much stronger electrophile capable of attacking the benzene ring. mt.com

The mechanism involves the attack of the aromatic ring on the activated chlorine, forming a resonance-stabilized carbocation intermediate (a sigma complex). A base then removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring. youtube.com The choice of catalyst and solvent is critical to control the regioselectivity and prevent polysubstitution.

| Halogenating Agent | Catalyst | Substrate | Reaction Type |

|---|---|---|---|

| Cl₂ | AlCl₃ or FeCl₃ | Indanone | Electrophilic Aromatic Substitution |

| Br₂ | AlBr₃ or FeBr₃ | Indanone | Electrophilic Aromatic Substitution |

It is important to note that under certain conditions, halogenation can occur on the cyclopentanone ring. For example, the bromination of 4-chloro-1-indanone has been shown to occur in the cyclopentanone ring, producing mono- and dibromo derivatives. researchgate.net This highlights the need for careful control of reaction conditions to achieve the desired aromatic chlorination.

Orthogonal Functional Group Compatibilities in Multi-step Syntheses

In a multi-step synthesis, orthogonal functional group compatibility is the concept of using mutually exclusive reactions that allow for the modification of one functional group without affecting others. nih.govnih.gov This is crucial in synthesizing a molecule like this compound, which contains a ketone, an aromatic ring, and alpha-hydrogens that can be deprotonated.

For example, the conditions for aromatic chlorination (Lewis acid, Cl₂) should not promote unwanted reactions at the ketone or the α-carbon. Conversely, the basic conditions used for C2-dimethylation should not lead to substitution or degradation of the chloro-substituent on the aromatic ring.

Strategies to ensure compatibility include:

Sequential Introduction of Functionality : The order of reactions is critical. It is often more efficient to construct the chlorinated aromatic precursor first, then build the indanone ring, and finally perform the dimethylation. This avoids subjecting a sensitive dimethylated ketone to harsh electrophilic aromatic substitution conditions.

Chemoselective Reagents : Using reagents that are highly selective for one functional group over another. For instance, in a related synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone, specific conditions were developed to introduce the functional group at C2 without affecting the C5-chloro substituent. asianpubs.org

Protecting Groups : Although potentially adding steps, protecting a reactive functional group (like the ketone) allows for harsh reactions to be performed elsewhere on the molecule. The protecting group is then removed in a later step.

The ability to perform multiple, distinct chemical transformations on a molecule without interference is a hallmark of modern synthetic chemistry. nih.gov

Catalytic Systems and Reaction Conditions in Indanone Synthesis

The construction of the core indanone skeleton is a foundational aspect of the synthesis. Various catalytic systems have been developed to achieve this transformation efficiently, each with its own advantages regarding substrate scope, reaction conditions, and functional group tolerance.

Transition Metal-Catalyzed Processes

Transition metals like rhodium, palladium, iridium, and copper are powerful catalysts for constructing the 1-indanone (B140024) core. researchgate.netrsc.org These methods often involve novel bond formations under mild conditions.

Rhodium (Rh) : Rhodium complexes are effective for the intramolecular hydroacylation of substrates like 2-vinylbenzaldehydes to form indanones. researchgate.net Rh(III)-catalyzed C-H activation and cyclization of sulfoxonium ylides with acrylates is another efficient route to indanone derivatives. researchgate.net

Palladium (Pd) : Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is a well-established method for preparing indanones. organic-chemistry.org

Copper (Cu) : Cu(I) can catalyze the radical cyclization of 1,6-enynes to yield 1-indanone derivatives. researchgate.net

Iridium (Ir) : Iridium-catalyzed alkylation of ketones with alcohols provides a one-step access to cyclic ketones, including indanones. organic-chemistry.org

These processes are valued for their high efficiency and tolerance of a wide range of functional groups, making them suitable for complex molecule synthesis. researchgate.netorganic-chemistry.org

Lewis Acid and Brønsted Acid Catalysis

Acid catalysis is one of the most common and traditional methods for synthesizing 1-indanones. nih.gov These reactions typically proceed via intramolecular Friedel-Crafts acylation or Nazarov cyclization.

Friedel-Crafts Acylation : The cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides is a classic route. Strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are frequently used. nih.gov Lewis acids such as aluminum chloride (AlCl₃) are also effective. More recently, milder Lewis acids like niobium pentachloride (NbCl₅) have been shown to catalyze the reaction at room temperature. researchgate.net

Nazarov Reaction : This reaction involves the acid-catalyzed electrocyclic ring closure of divinyl ketones. nih.gov A combination of a Lewis acid like In(OTf)₃ and a Brønsted acid can synergistically promote the coupling of alkynes and acetals to form 2,3-disubstituted indanones. organic-chemistry.org

Regioselectivity Control : In syntheses using polyphosphoric acid (PPA), the concentration of P₂O₅ can dramatically influence the regioselectivity of the cyclization, allowing for the selective formation of different indanone isomers from the same starting material. d-nb.inforug.nl

| Catalyst Type | Example Catalyst | Key Reaction | Reference |

|---|---|---|---|

| Brønsted Acid | Polyphosphoric Acid (PPA) | Intramolecular Friedel-Crafts | nih.govd-nb.info |

| Lewis Acid | Niobium Pentachloride (NbCl₅) | Intramolecular Friedel-Crafts | researchgate.net |

| Lewis Acid | Scandium Triflate (Sc(OTf)₃) | Intramolecular Friedel-Crafts | beilstein-journals.org |

| Lewis Acid | Antimony Pentafluoride (SbF₅) | Phenylalkyne/Aldehyde Coupling | organic-chemistry.org |

Organocatalysis and Supramolecular Catalysis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric synthesis of chiral indanones. rsc.org

N-Heterocyclic Carbenes (NHCs) : Chiral NHC catalysts can trigger intramolecular Michael additions or hydroacylations to construct the indanone skeleton with excellent control over stereochemistry. rsc.org

Chiral Phosphoric Acids : These Brønsted acids can catalyze aldol reactions that lead to the formation of fused indanone systems with high enantioselectivity. rsc.org

Spiro-annulation Strategy : Organocatalytic stereoselective [3+3] spiro-annulation strategies have been devised to obtain complex spiro-glutarimide derivatives from indanone precursors. rsc.org

These methods offer an alternative to metal-based catalysts and are particularly valuable for producing enantiopure compounds, which is of significant interest in medicinal chemistry. rsc.org

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₁H₁₁ClO |

| 4-Chloro-1-indanone | C₉H₇ClO |

| Iodomethane | CH₃I |

| 2-chlorobenzaldehyde | C₇H₅ClO |

| Aluminum chloride | AlCl₃ |

| Niobium pentachloride | NbCl₅ |

| Polyphosphoric acid | Hₙ₊₂PₙO₃ₙ₊₁ |

| Indium(III) triflate | In(CF₃SO₃)₃ |

Sustainable and Green Chemistry Approaches

In contemporary chemical synthesis, the principles of green chemistry are paramount, guiding the development of methodologies that are environmentally benign, economically viable, and efficient. While specific research applying these green approaches to the synthesis of this compound is not extensively documented in publicly available literature, the broader class of indanones has been the subject of significant investigation in this area. The following sections detail advanced, sustainable strategies that have been successfully employed for the synthesis of the core indanone skeleton and its derivatives, representing the current state-of-the-art in sustainable organic synthesis.

The reduction or complete elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free reactions, often conducted by grinding solid reactants or using one of the reactants as the solvent, can lead to higher efficiency, easier purification, and a significantly reduced environmental footprint. For instance, solvent-free aldol condensation reactions, which can form chalcone precursors to indanones, are performed by grinding reactants with a solid base, demonstrating high chemoselectivity and yields with no waste products.

Similarly, utilizing water as a reaction medium offers substantial environmental and safety benefits over traditional organic solvents. While the hydrophobicity of many organic reactants can be a challenge, techniques such as the use of phase-transfer catalysts or co-solvents like ethanol (B145695) can facilitate reactions in aqueous systems. Research into the ultrasound-assisted synthesis of α,β-unsaturated carbonyl compounds, key intermediates in some indanone syntheses, has shown that an ethanol-water solvent system can be highly effective, minimizing the reliance on hazardous solvents. sciensage.info

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis by dramatically reducing reaction times, increasing yields, and often enabling reactions that are difficult under conventional heating.

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This technique has been effectively applied to key indanone-forming reactions. One notable example is the microwave-assisted intramolecular Friedel–Crafts acylation, a fundamental method for creating the indanone ring system. In one study, this reaction was catalyzed by a metal triflate in a triflate-anion-containing ionic liquid, showcasing a green approach that combines the benefits of microwave heating with a reusable catalytic system. beilstein-journals.org Another powerful application is the microwave-assisted Nazarov cyclization of chalcones, which provides an efficient pathway to various indanone derivatives. researchgate.net

Ultrasound-assisted synthesis , or sonochemistry, employs acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. This energy input can accelerate reactions and improve yields. Studies on the synthesis of 2-benzylidene-1-indanone (B110557) derivatives have demonstrated that using an ultrasonic probe as an activation method can yield the desired compounds in a shorter time and with better yields compared to conventional methods. nih.gov The efficiency of ultrasound has been compared with conventional methods, highlighting significant improvements in both reaction time and product yield. sciensage.info

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of α,β-Unsaturated Carbonyl Precursors

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 75-90 min | 46-57% | sciensage.info |

| Ultrasound Irradiation | 30-45 min | 63-83% | sciensage.info |

Electrosynthesis and photocatalysis represent cutting-edge fields in green chemistry, using electricity or light, respectively, to drive chemical reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants.

Electrocatalytic methods offer a high degree of control over reaction conditions by tuning the applied voltage. In a 2021 study, an electrochemical oxidative sulfonylation-halogenation of 1,6-enynes was developed to afford 1-indanone derivatives. This process avoids the use of metal catalysts and chemical oxidants, employing potassium iodide as a redox catalyst, iodination reagent, and electrolyte, highlighting a sustainable and mild approach to the indanone core. researchgate.net

Photocatalytic methods utilize visible light to excite a photocatalyst, which can then initiate radical-based reaction cascades. Several innovative photocatalytic strategies for synthesizing indanones have been reported. One approach involves the radical cascade cyclization of diazoalkanes, which produces a variety of indanone derivatives in moderate to good yields under mild conditions. acs.org Another method describes the photocatalytic acylarylation of unactivated alkenes using diaryliodonium salts to produce 2-benzyl indanones with excellent diastereoselectivity. rsc.org Furthermore, a hydrogen radical-shuttle (HRS) enabled photoredox catalysis has been developed for the synthesis of indanones via the decarboxylative annulation of carbonyl compounds, a process noted for its broad substrate scope and atom economy. researchgate.net

Table 2: Overview of Selected Photocatalytic Syntheses of Indanone Derivatives

| Method | Photocatalyst | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Radical Cascade Cyclization | Ru(bpy)₃Cl₂·6H₂O | 2-Allylbenzaldehydes and Diazo Esters | Green and mild strategy; good yields (75-90% for some derivatives). acs.org | acs.org |

| Acylarylation | Not specified | Unactivated Alkenes and Diaryliodonium Salts | Forms 2-benzyl indanones; excellent diastereoselectivity. rsc.org | rsc.org |

| Decarboxylative Annulation | Ir[dF(CF₃)ppy]₂(phen)PF₆ | Carbonyl Compounds and Alkynes | Hydrogen Radical-Shuttle (HRS); atom- and step-economy. researchgate.net | researchgate.net |

A critical aspect of sustainable synthesis, particularly in industrial applications, is the ability to recover and reuse the catalyst. This not only reduces costs but also minimizes waste, especially when the catalyst is a precious or heavy metal. Heterogeneous catalysts are often favored for their ease of separation via filtration.

In the context of green indanone synthesis, catalyst reusability has been demonstrated. For the microwave-assisted intramolecular Friedel–Crafts acylation of 3-arylpropanoic acids, it was reported that the metal triflate catalyst, when used in conjunction with triflate-anion-containing ionic liquids, could be recovered and reused without a discernible loss of catalytic activity. beilstein-journals.org This approach combines multiple green chemistry principles: an alternative energy source, the use of ionic liquids as recyclable media, and a reusable catalyst, paving the way for more sustainable production of indanones.

Iii. Reaction Mechanisms and Chemical Transformations of 2,2 Dimethyl 4 Chloro Indanone Derivatives

Reactivity of the Carbonyl Moiety in Indanones

The ketone functional group is a central site of reactivity in the 2,2-dimethyl-4-chloro-indanone framework, participating in a variety of nucleophilic additions and reductions, as well as reactions at the adjacent alpha-position.

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the synthesis of a diverse array of derivatives.

Nucleophilic Addition: A prominent example of nucleophilic addition is the Grignard reaction. pressbooks.pubchemie-brunschwig.ch The addition of an organomagnesium halide (Grignard reagent) to the carbonyl group results in the formation of a tertiary alcohol after acidic workup. pressbooks.pub This reaction provides a powerful method for introducing new carbon-carbon bonds at the C-1 position of the indanone ring. pressbooks.pubnih.gov For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield 1,2,2-trimethyl-4-chloro-indan-1-ol.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.commasterorganicchemistry.com Both reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.orgchemistrysteps.com While both are effective, NaBH₄ is a milder reagent and often preferred for its selectivity, whereas LiAlH₄ is a more powerful reducing agent capable of reducing a wider range of functional groups. libretexts.orgmasterorganicchemistry.com The reduction of this compound with either of these reagents would produce 2,2-dimethyl-4-chloro-indan-1-ol.

Table 1: Nucleophilic Addition and Reduction Reactions of the Carbonyl Moiety

| Reaction Type | Reagent | Product |

|---|---|---|

| Nucleophilic Addition (Grignard Reaction) | R-MgX (e.g., CH₃MgBr) | Tertiary Alcohol (e.g., 1,2,2-trimethyl-4-chloro-indan-1-ol) |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol (2,2-dimethyl-4-chloro-indan-1-ol) |

The carbon atoms adjacent to the carbonyl group (α-carbons) in indanones are activated and can be functionalized through various reactions.

Halogenation: The α-position of ketones can undergo halogenation, typically under acidic conditions. libretexts.org For instance, the bromination of 4-chloro-1-indanone (B82819) has been shown to occur at the cyclopentanone (B42830) ring, yielding mono- and dibromo derivatives. jcsp.org.pk This reaction proceeds through an enol intermediate, which then attacks the halogen. libretexts.org The α-brominated products are versatile intermediates for further synthetic transformations. jcsp.org.pk

Alkylation: The α-protons of indanones are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions with alkyl halides, leading to α-alkylation. thieme-connect.de The regioselectivity of this alkylation can be controlled. rsc.org Given the presence of two methyl groups at the 2-position of this compound, α-functionalization would primarily occur at the C-3 position if protons are available there. However, in the case of this compound, the absence of α-protons at the C-2 position means that enolization and subsequent functionalization would occur at the C-3 position if it were not fully substituted. In the parent 4-chloro-1-indanone, alkylation can be directed to the C-2 position. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Indanone Ring

The benzene (B151609) ring of the indanone scaffold can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity of these reactions being influenced by the existing substituents.

The chloro and alkyl groups on the aromatic ring of this compound exert directing effects on incoming electrophiles. The chlorine atom is an ortho-, para-directing deactivator, while the fused alkyl ring system and the gem-dimethyl groups are activating and also ortho-, para-directing.

In electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or nitration, the position of the new substituent is determined by the combined electronic and steric effects of the existing groups. cdnsciencepub.combeilstein-journals.orgnih.gov For this compound, the chloro group at C-4 directs incoming electrophiles to the C-5 and C-7 positions (ortho and para, respectively). The fused cyclopentanone ring, being an alkyl substituent, also directs ortho and para, which corresponds to the C-5 and C-7 positions. The position ortho to the chloro group (C-5) and para to the chloro group (C-7) are the most likely sites for substitution. Steric hindrance from the gem-dimethyl group at C-2 might influence the regioselectivity between these two positions. Studies on related systems, such as the Friedel-Crafts acylation of substituted benzenes, show that the outcome is a balance of these directing effects. orgsyn.org

Cycloaddition Reactions and Annulations

The indanone scaffold can participate in cycloaddition and annulation reactions to construct more complex polycyclic systems. rsc.org

A notable example is the intramolecular ortho photocycloaddition of 4-substituted 7-(4′-alkenyloxy)-1-indanones. nih.govacs.orgresearchgate.net In a study involving a 4-chloro-1-indanone derivative with an alkenyloxy side chain at the 7-position, irradiation with UV light led to a cascade process initiated by an ortho photocycloaddition between the aromatic ring and the tethered alkene. nih.govacs.org This resulted in the formation of a complex pentacyclic product. nih.gov

Indanones can also act as dienophiles in Diels-Alder reactions to form fused polycyclic frameworks. bohrium.combeilstein-journals.orgacs.org For example, 4,7-dioxygenated indanones have been used as dienophiles in the regioselective construction of the 2,3-dihydrobenz[f]indenone skeleton, a key intermediate in the synthesis of kinamycin antibiotics. beilstein-journals.org The reactivity and regioselectivity of these cycloadditions are influenced by the substituents on both the indanone dienophile and the diene.

Ring Expansion and Contraction Reactions of Indanone Scaffolds

The five-membered ring of the indanone scaffold can be expanded or contracted to access different ring systems.

Ring Expansion: 1-Indanones can undergo ring expansion to form larger carbocyclic structures, such as benzocycloheptenones. nih.gov A rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones has been reported as a method for two-carbon ring expansion. nih.govnih.gov This reaction has been successfully applied to a 6-chloro-1-indanone, demonstrating its applicability to halogenated derivatives. nih.gov Another ring expansion strategy involves a two-step process to convert 1-indanones into 2-halo-1-naphthols. acs.org

Ring Contraction: While less common for the indanone system itself, ring contraction reactions are known for related cyclic ketones. For instance, α-hydroxy ketones can undergo oxidative cleavage and subsequent recyclization to form smaller rings. stackexchange.com A formal ring contraction of an indanone derivative to a fluorenone has been described, proceeding through a homo-Nazarov-type cyclization of a vinyl-cyclopropyl cationic intermediate. nih.gov

Table 2: Chemical Transformations of the Indanone Scaffold

| Transformation Type | Reaction | Key Features |

|---|---|---|

| Cycloaddition | Intramolecular ortho photocycloaddition | Forms complex pentacyclic structures from 4-chloro-1-indanone derivatives. nih.govacs.org |

| Cycloaddition | Diels-Alder Reaction | Indanone acts as a dienophile to construct fused polycyclic systems. bohrium.combeilstein-journals.orgacs.org |

| Ring Expansion | Ethylene Insertion | Rhodium-catalyzed reaction expands the five-membered ring to a seven-membered ring. nih.gov |

| Ring Expansion | Conversion to 2-halo-1-naphthols | A two-step process leading to a six-membered aromatic ring. acs.org |

Radical Cascade Cyclization Pathways

While specific studies on radical cascade cyclizations originating from this compound itself are not extensively documented, the formation of the indanone skeleton through such pathways is a known synthetic strategy. These reactions typically involve the generation of a radical species that undergoes a series of intramolecular cyclizations to construct the fused ring system.

One illustrative approach involves the photocatalytic radical cascade cyclization of diazoalkanes. In this type of transformation, a photocatalyst, upon excitation with visible light, can facilitate the formation of a carbon-centered radical from a diazo compound. This radical can then engage in a cascade reaction to yield various carbocycles and heterocycles, including indanone derivatives. acs.org Mechanistic experiments in related systems support the generation of carbon-centered radicals from diazoalkanes through a proton-coupled electron transfer (PCET) process. acs.org

Another relevant example is the copper-catalyzed reaction of 1,6-enynes, which can lead to the formation of substituted 1-indanones. frontiersin.org To understand the mechanism of such transformations, radical trapping experiments are often performed. frontiersin.org These studies help to confirm the presence of radical intermediates in the reaction pathway.

The general substrate scope for the formation of indanones via radical cyclization can be quite broad, accommodating various substituents on the aromatic ring. The table below, based on analogous systems, illustrates the types of substituents that are often well-tolerated in such reactions leading to indanone formation.

Table 1: Representative Substrate Scope for Indanone Synthesis via Radical Cascade Cyclization

| Starting Material Substituent (on aromatic ring) | Product | Yield (%) | Reference |

| Fluoro | Fluoro-substituted indanone | 20-57 | acs.org |

| Methyl | Methyl-substituted indanone | 20-57 | acs.org |

| Methoxy (B1213986) | Methoxy-substituted indanone | 20-57 | acs.org |

| Chloro | Chloro-substituted indanone | - | frontiersin.org |

Note: The yields are based on a photocatalytic system using diazo esters as starting materials. The chloro-substituted example is noted as a tolerated substituent in a different catalytic system.

Rearrangement Studies and Mechanistic Insights

Rearrangement reactions offer powerful methods for skeletal transformations in organic synthesis. While specific rearrangement studies centered on this compound are not prominent in the literature, insights can be drawn from rearrangements of analogous structures, such as other substituted indanones and related compounds.

For instance, the Newman-Kwart rearrangement, an O→S migration of a thiocarbamate group, provides a classic example of a rearrangement that can be influenced by substituents on an aromatic ring. thieme-connect.com In studies of O-aryl thiocarbamates, it has been established that electron-withdrawing groups on the aryl ring can significantly affect the rate of rearrangement. thieme-connect.com The relative rate of rearrangement often follows the trend where electron-withdrawing groups like nitro and chloro accelerate the reaction compared to electron-donating groups like methoxy and dimethylamino. thieme-connect.com The mechanism is thought to proceed through a cyclic transition state. thieme-connect.com

While not a direct rearrangement of the indanone core itself, such studies on related aromatic systems highlight the potential electronic influence of the chloro and dimethyl substituents on the reactivity of the this compound scaffold in potential rearrangement pathways.

Furthermore, studies on the functionalization and rearrangement of indane-1,3-dione derivatives can also provide valuable mechanistic insights. For example, the synthesis of spiro compounds from 2-arylidene-indane-1,3-diones can proceed through microwave-assisted, catalyst-free conditions, indicating the inherent reactivity of the indanone framework towards specific transformations. mdpi.com

The table below summarizes the effect of substituents on the rate of a representative rearrangement reaction in a related aryl system, which can provide an inferential basis for predicting the behavior of this compound derivatives.

Table 2: Relative Rates of Newman-Kwart Rearrangement for Substituted O-Aryl Thiocarbamates

| Aryl Substituent | Relative Rate of Rearrangement | Reference |

| 4-nitro | Fastest | thieme-connect.com |

| 2,4-dichloro | Fast | thieme-connect.com |

| 4-chloro | Moderate | thieme-connect.com |

| 4-bromo | Moderate | thieme-connect.com |

| 2,4-dimethyl | Slow | thieme-connect.com |

| 4-methoxy | Slowest | thieme-connect.com |

Note: This data is for the rearrangement of O-aryl thiocarbamates and is presented to illustrate electronic effects that could be relevant to rearrangements involving the this compound system.

Iv. Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of Regiochemistry and Stereochemistry

The gem-dimethyl groups at the C2 position would appear as a sharp singlet in the ¹H NMR spectrum, a characteristic feature of this substitution pattern. google.com The methylene (B1212753) protons of the five-membered ring would also present as a singlet. In the case of related compounds like 2,2,3-trimethyl-1-indanone, the introduction of a chiral center at C3 leads to more complex splitting patterns, which is not the case for the achiral 2,2-dimethyl-4-chloro-indanone. scispace.com

The regiochemistry is definitively established by the specific pattern of the aromatic protons and the long-range correlations observed in 2D NMR experiments. The position of the chloro substituent at C4 would significantly influence the chemical shifts of the adjacent aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.8 | m |

| C3-H₂ | ~2.9-3.0 | s |

| C2-(CH₃)₂ | ~1.2-1.3 | s |

Note: These are predicted values based on data from analogous compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | >200 |

| Aromatic-C | 120 - 155 |

| C-Cl | ~130-135 |

| C2 | ~45-50 |

| C3 | ~35-40 |

| C2-(CH₃)₂ | ~25-30 |

Note: These are predicted values based on data from analogous compounds.

Multi-dimensional NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the unambiguous assignment of all proton and carbon signals.

COSY experiments would reveal the coupling between adjacent protons, although in this specific molecule, most proton signals are expected to be singlets or part of a complex aromatic multiplet.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the methylene and methyl carbons.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of an indanone is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For 2,2-dimethyl-1-indanone, this peak appears around 1717 cm⁻¹. google.com A similar value would be expected for this compound. The presence of the aromatic ring gives rise to C=C stretching vibrations in the region of 1600-1450 cm⁻¹. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: While specific Raman data for this compound is not available, Raman spectroscopy would complement the IR data. The C=O stretch is also Raman active. The symmetric vibrations of the benzene (B151609) ring and the C-Cl stretch are often strong in the Raman spectrum.

Table 3: Characteristic IR Absorption Frequencies for Indanone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretch | 1680 - 1720 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C-Cl | Stretch | 600 - 800 |

Note: Data is based on analogous compounds. scispace.comtubitak.gov.tr

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed, and its mass would confirm the molecular formula (C₁₁H₁₁ClO). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of indanones is often characterized by the loss of small molecules or radicals. A common fragmentation pathway for 2,2-dimethyl-1-indanone involves the loss of a methyl group to form a stable acylium ion, which often represents the base peak. google.com A similar loss of a methyl radical from this compound would be an expected primary fragmentation step. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion.

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the cited literature, analysis of related structures like 4-bromoindan-1-one and 6-chloroindan-1-one offers significant insights. researchgate.netiucr.org

These studies reveal that the five-membered ring of the indanone core is nearly planar. The crystal packing is dictated by a combination of intermolecular interactions. In 4-bromo-1-indanone, offset face-to-face π-stacking and C—H···Br interactions are observed. researchgate.net For 6-chloroindan-1-one, the packing is influenced by C—H···O hydrogen bonds and π-stacking interactions. iucr.org It is highly probable that the solid-state structure of this compound would also be stabilized by similar π-stacking of the aromatic rings and weak C—H···O and C—H···Cl hydrogen bonds. The presence of the bulky gem-dimethyl groups at the C2 position would likely influence the packing arrangement, potentially leading to a less dense crystal structure compared to unsubstituted indanones.

Electronic Spectroscopy (UV-Vis) and Chiroptical Studies

UV-Vis Spectroscopy: The electronic absorption spectrum of indanone derivatives is characterized by absorptions arising from electronic transitions within the aromatic chromophore and the carbonyl group. Typically, indanones exhibit π → π* transitions associated with the benzene ring at shorter wavelengths and a weaker n → π* transition for the carbonyl group at longer wavelengths. nih.gov The position and intensity of these bands are influenced by the substituents on the aromatic ring. The chloro substituent on this compound is expected to cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted 2,2-dimethyl-indanone.

Chiroptical Studies: this compound is an achiral molecule and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, the indanone scaffold is a common feature in chiral molecules, and chiroptical studies are essential for determining the absolute configuration of such derivatives.

V. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and energy. For indanone derivatives, these methods elucidate the effects of substituents on the electronic environment of the bicyclic core.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. DFT methods are widely applied to investigate the geometry, electronic properties, and reactivity of indanone systems. For instance, calculations on various indanone and indanedione derivatives have been used to explore their potential as inhibitors for proteins like cereblon, a component of the E3 ubiquitin ligase complex. nih.gov In such studies, DFT is employed to optimize molecular geometries and calculate electronic descriptors that are crucial for understanding molecule-protein interactions.

Theoretical studies on hydroxy-indanones have utilized the B3LYP functional with the 6-31G(d) basis set to obtain vibrational frequencies, which are then used in statistical thermodynamics to compute gas-phase molar heat capacities. mdpi.com This highlights how DFT calculations are a critical component in a multi-faceted approach, linking quantum mechanics to macroscopic thermodynamic properties. Furthermore, DFT has been employed to analyze the electronic structure of novel organic semiconductors based on 1,1-dicyanomethylene-3-indanone, demonstrating its utility in materials science applications of indanone derivatives. mdpi.com

For higher accuracy in energetic predictions, ab initio methods, particularly high-level composite methods, are often employed. These methods, while computationally more intensive, provide benchmark-quality data for properties like enthalpies of formation. The G3(MP2)//B3LYP composite approach, for example, has been successfully used to determine the gas-phase standard molar enthalpies of formation for methyl- and methoxy-substituted indanones. mdpi.comresearchgate.net This method combines geometries and zero-point vibrational energies calculated at the B3LYP/6-31G(d) level with a series of higher-level single-point energy calculations to achieve high accuracy. mdpi.com The excellent agreement typically observed between experimental results and those obtained from G3(MP2)//B3LYP calculations validates its application for predicting the thermochemical properties of other substituted indanones, including 2,2-dimethyl-4-chloro-indanone. mdpi.comresearchgate.net

Molecular Dynamics and Conformational Analysis

While the indanone core is relatively rigid, the substituents and the five-membered ring can exhibit conformational flexibility. Molecular Dynamics (MD) simulations offer a way to explore the conformational space and dynamic behavior of molecules over time. MD studies have been conducted on various indanone and indanedione derivatives to understand their binding modes and interactions within biological systems, such as the cereblon protein. nih.gov In these simulations, the molecule's trajectory is calculated by solving Newton's equations of motion, providing a dynamic picture of its behavior and interactions.

For this compound, the primary conformational interest would lie in the puckering of the five-membered cyclopentanone (B42830) ring. Although the gem-dimethyl group at the 2-position restricts some flexibility, different envelope or twist conformations might exist. A thorough conformational analysis, likely using quantum chemical methods to calculate the energies of different conformers, would be the first step in any detailed theoretical study. While specific MD studies on this compound are not documented, the principles have been applied to its parent scaffold, indicating that such an analysis is a viable and informative endeavor. nih.gov

Thermodynamic and Thermochemical Property Prediction and Validation

The prediction and experimental validation of thermodynamic properties are crucial for understanding the stability and phase behavior of chemical compounds. For indanone derivatives, this often involves a synergistic approach combining calorimetry with computational chemistry. mdpi.comacs.org

The standard molar enthalpy of formation (ΔfH°m) is a key thermochemical quantity that indicates the stability of a compound. This value has been determined for several indanone derivatives through both experimental and computational means. Static bomb combustion calorimetry is used to measure the standard molar enthalpies of combustion, from which the condensed phase (solid or liquid) enthalpies of formation are derived. mdpi.comacs.org

High-level ab initio calculations, such as the G3(MP2)//B3LYP method, are used to compute the gas-phase enthalpies of formation. mdpi.comresearchgate.net The agreement between the computationally derived gas-phase values and those obtained by combining experimental condensed-phase data with enthalpies of phase transitions serves as a strong validation for both the experimental and theoretical methodologies. mdpi.com For example, the gas-phase enthalpy of formation for the parent 1-indanone (B140024) has been experimentally determined to be -64.0 ± 3.8 kJ·mol⁻¹. acs.org Studies on substituted indanones have shown that the presence of a methyl group results in a decrease of about 35 kJ·mol⁻¹ in the gas-phase enthalpy of formation. mdpi.comresearchgate.net

Table 1: Enthalpies of Formation for Selected Indanone Derivatives

| Compound | Phase | Method | ΔfH°m (kJ·mol⁻¹) |

|---|---|---|---|

| 1-Indanone | Gas | Experimental | -64.0 ± 3.8 acs.org |

| 2-Indanone (B58226) | Gas | Experimental | -56.6 ± 4.8 acs.org |

| 2-Methyl-1-indanone (B98384) | Gas | Experimental | -100.1 ± 4.4 mdpi.com |

| 2-Methyl-1-indanone | Gas | G3(MP2)//B3LYP | -99.9 ± 3.8 mdpi.com |

| 3-Methyl-1-indanone | Gas | Experimental | -98.7 ± 4.4 mdpi.com |

| 3-Methyl-1-indanone | Gas | G3(MP2)//B3LYP | -98.9 ± 3.8 mdpi.com |

| 4-Methoxy-1-indanone | Gas | Experimental | -219.0 ± 4.5 mdpi.com |

| 4-Methoxy-1-indanone | Gas | G3(MP2)//B3LYP | -217.1 ± 4.0 mdpi.com |

| 5-Methoxy-1-indanone | Gas | Experimental | -219.0 ± 4.4 mdpi.com |

| 5-Methoxy-1-indanone | Gas | G3(MP2)//B3LYP | -217.4 ± 4.0 mdpi.com |

| 6-Hydroxy-1-indanone | Gas | Experimental | -244.9 ± 3.2 mdpi.com |

This table presents data for related compounds to illustrate the typical values and methodologies, as specific data for this compound is not available.

To relate condensed-phase and gas-phase properties, the enthalpies of phase transitions are essential. The enthalpy of sublimation (ΔcrgH°m) for solid compounds or vaporization (ΔlgH°m) for liquids is required to derive gas-phase enthalpies of formation from condensed-phase calorimetric data. acs.org Techniques such as Calvet microcalorimetry and the Knudsen effusion method are employed to measure these properties experimentally. mdpi.commdpi.com

For example, the standard molar enthalpy of sublimation for 1-indanone at 298.15 K has been determined to be 76.9 ± 2.0 kJ·mol⁻¹. acs.org These experimental values can be adjusted from the temperature of measurement to the standard reference temperature of 298.15 K using heat capacity data, which can be reliably calculated using DFT. mdpi.com

Table 2: Enthalpies of Phase Transition for Selected Indanone Derivatives at 298.15 K

| Compound | Transition | Method | ΔH°m (kJ·mol⁻¹) |

|---|---|---|---|

| 1-Indanone | Sublimation | Calvet Microcalorimetry | 76.9 ± 2.0 acs.org |

| 2-Indanone | Sublimation | Calvet Microcalorimetry | 75.8 ± 3.4 acs.org |

| 2-Methyl-1-indanone | Vaporization | Calvet Microcalorimetry | 61.2 ± 0.4 mdpi.com |

| 3-Methyl-1-indanone | Vaporization | Calvet Microcalorimetry | 62.0 ± 0.3 mdpi.com |

| 4-Methoxy-1-indanone | Sublimation | Calvet Microcalorimetry | 94.6 ± 0.4 mdpi.com |

| 5-Methoxy-1-indanone | Sublimation | Calvet Microcalorimetry | 95.8 ± 0.3 mdpi.com |

| 6-Hydroxy-1-indanone | Sublimation | Calvet Microcalorimetry | 110.1 ± 0.5 mdpi.com |

This table presents data for related compounds to illustrate the typical values and methodologies, as specific data for this compound is not available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. For complex organic molecules such as this compound, theoretical calculations provide insights into reaction pathways, transition states, and the energies associated with these processes that are often difficult or impossible to obtain through experimental means alone. Density Functional Theory (DFT) is a particularly powerful and widely used method for these investigations, offering a good balance between computational cost and accuracy.

Studies on related ketone-containing compounds demonstrate the utility of DFT in mapping out potential energy surfaces for various reactions. For instance, in reactions such as cycloadditions, nucleophilic additions, or rearrangements, DFT calculations can identify the key intermediates and transition states. rsc.org The geometries of these transient species can be optimized, and their corresponding energies calculated, allowing for the determination of activation energies and reaction enthalpies. This information is crucial for predicting the feasibility and selectivity of a given reaction.

A common approach involves modeling the reaction of the indanone derivative with a given reagent. The reactants, possible intermediates, transition states, and products are all modeled, and their energies are calculated. The transition state is a first-order saddle point on the potential energy surface, and its identification is a key step in understanding the reaction kinetics. The energy difference between the reactants and the transition state provides the activation energy barrier, which is directly related to the reaction rate. bcrec.id

For a hypothetical reaction involving a substituted indanone, computational analysis could proceed as follows:

Reactant and Product Optimization: The three-dimensional structures of the indanone and other reactants, as well as the final products, are geometrically optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This often involves techniques like synchronous transit-guided quasi-Newton (STQN) methods.

Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. For reactants, intermediates, and products, all calculated frequencies should be real. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Profile Construction: The relative energies of all species are plotted to construct a reaction energy profile, which visually represents the energy changes throughout the reaction.

While no specific computational studies on the reaction mechanisms of this compound were identified, the principles derived from studies of similar ketones are directly applicable. For example, in a hypothetical nucleophilic addition to the carbonyl group, DFT could be used to compare the activation energies for attack from different trajectories, thus predicting the stereoselectivity of the reaction.

Table 1: Illustrative Reaction Energy Profile Data for a Hypothetical Reaction of a Substituted Indanone (Calculated using DFT) This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound are not available in the reviewed literature.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.4 |

| Transition State 2 | +10.8 |

| Products | -20.1 |

Charge Distribution and Electron Density Analysis

The electronic structure of a molecule dictates its reactivity, polarity, and intermolecular interactions. Computational methods provide a detailed picture of the charge distribution and electron density, offering valuable insights into the chemical behavior of compounds like this compound. Techniques such as Natural Bond Orbital (NBO) analysis are frequently employed to translate the complex wavefunctions obtained from quantum chemical calculations into a more intuitive, chemically meaningful picture of bonding and charge distribution. nih.gov

NBO analysis partitions the electron density of a molecule into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals. wisc.edu This allows for the calculation of atomic charges, which indicate the electron-rich and electron-poor regions of a molecule. For this compound, one would expect the oxygen atom of the carbonyl group and the chlorine atom to be regions of high electron density (negative charge) due to their high electronegativity, while the carbonyl carbon would be electron-deficient (positive charge).

Furthermore, NBO analysis can quantify the delocalization of electron density through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu These interactions, often represented by second-order perturbation theory analysis, highlight the stabilizing effects of hyperconjugation and resonance. In the case of this compound, significant interactions would be expected between the lone pairs of the oxygen and chlorine atoms and the antibonding orbitals of adjacent sigma bonds, as well as delocalization within the aromatic ring.

The analysis of electron density can also be extended to understand the nature of chemical bonds using methodologies like the Quantum Theory of Atoms in Molecules (QTAIM). This approach analyzes the topology of the total electron density to define atoms and the bonds between them, characterizing the bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions.

While specific charge distribution data for this compound is not available in the literature, a hypothetical NBO analysis of a similar substituted indanone would provide the types of data shown in the table below. Such data is instrumental in rationalizing the molecule's spectroscopic properties and its reactivity towards electrophiles and nucleophiles. For example, the calculated atomic charges can help predict the sites of electrophilic aromatic substitution on the benzene (B151609) ring. nih.gov

Table 2: Illustrative Natural Atomic Charges for a Substituted Indanone Derivative This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound are not available in the reviewed literature.

| Atom | Natural Charge (e) |

| C (carbonyl) | +0.55 |

| O (carbonyl) | -0.60 |

| C (alpha to carbonyl) | -0.25 |

| Cl | -0.15 |

| C (aromatic, ipso to Cl) | +0.05 |

Vi. Research Applications in Organic Synthesis and Advanced Materials

2,2-dimethyl-4-chloro-indanone as a Key Synthetic Intermediate

As a key intermediate, this compound provides a foundational scaffold for a diverse array of chemical transformations. The presence of the ketone, the gem-dimethyl group, and the chlorine atom on the aromatic ring allows for regioselective modifications, making it a strategic starting point for multi-step syntheses.

The indanone skeleton is a privileged structure found in numerous natural products and synthetically important bioactive molecules. rsc.org Substituted indanones, such as this compound, serve as crucial precursors for pharmaceuticals due to their established role in forming the core of various therapeutic agents. google.com For instance, the closely related compound, 2,2-dimethyl-1-indanone, is a documented intermediate in the synthesis of the antiallergic agent 4-(6′-chloro-2′,2′-dimethylinden-1′-ylidene)-1-methylpiperidine and the anti-inflammatory compound 2,2-dimethylindane-5-acetic acid. google.com The strategic placement of the chloro and dimethyl groups on the this compound scaffold makes it an ideal candidate for developing new analogs of these complex molecules.

Furthermore, the carbonyl group of the indanone can be engaged in various reactions, such as Knoevenagel condensations, to introduce further complexity. A study detailed the synthesis of aryl pyrazole-indanone hybrids through the condensation of substituted 1-indanones with pyrazole (B372694) carboxaldehydes, yielding molecules with potential anticancer and antimicrobial properties. rasayanjournal.co.in

Table 1: Examples of Bioactive Molecules from Indanone Precursors

| Precursor | Resulting Bioactive Compound Class | Synthetic Application | Reference |

| 2,2-Dimethyl-1-indanone | Antiallergic Agents | Synthesis of 4-(6′-chloro-2′,2′-dimethylinden-1′-ylidene)-1-methylpiperidine | google.com |

| 2,2-Dimethyl-1-indanone | Anti-inflammatory Agents | Synthesis of 2,2-dimethylindane-5-acetic acid | google.com |

| Substituted 1-Indanones | Anticancer/Antimicrobial Agents | Synthesis of Aryl Pyrazole-Indanone Hybrids | rasayanjournal.co.in |

| 5-Chloro-1-Indanone Derivatives | Insecticides | Key intermediate for the total synthesis of Indoxacarb | asianpubs.org |

This table is interactive. Click on the headers to sort the data.

The indanone framework is an excellent starting point for constructing larger, more complex polycyclic and fused-ring systems, which are of significant interest in materials science and medicinal chemistry. researchgate.netresearchgate.net Annulation reactions involving 1-indanones are a powerful strategy to access these elaborate molecular architectures. rsc.org

Various catalytic methods have been developed to expand the indanone core. For example, rhodium-catalyzed ring expansion of 1-indanones via the insertion of ethylene (B1197577) or internal alkynes provides access to fused seven-membered carbocycles, which are valuable synthetic intermediates. rsc.org Other strategies include the manganese-catalyzed domino reaction of 2-carbonyl-1-indanones with alkynes to afford fused tricyclic scaffolds containing multiple all-carbon quaternary centers. rsc.org The versatility of the indanone scaffold allows it to be incorporated into a variety of annulation strategies to produce diverse polycyclic frameworks. rsc.orgresearchgate.net

Table 2: Selected Annulation Strategies for Indanone Derivatives

| Reaction Type | Reagents/Catalyst | Resulting Structure | Reference |

| Ring Expansion | Ethylene, [Rh(C₂H₄)₂Cl]₂ | Benzocycloheptenone | rsc.org |

| Domino Annulation | Aryl Acetylene, Mn(CO)₅Br | Fused Tricyclic Scaffold | rsc.org |

| Intramolecular Coupling | 3-Benzoyl Substituted Coumarins, Palladium Catalyst | Indeno[2,1-c]chromene-6,7-diones | researchgate.net |

| Domino Annulation | 2-Hydroxyaryl-substituted α-amido sulfones, Organocatalyst | Bridged and Fused Ring Heterocycles | rsc.org |

This table is interactive. Click on the headers to sort the data.

The indane core is a key structural feature in several modern agrochemicals. The herbicide Indaziflam, which belongs to the alkylazine chemical class, features a crucial indane-based backbone. researchgate.netnih.govresearchgate.net Indaziflam is a potent inhibitor of cellulose (B213188) biosynthesis in plants, providing long-term control of a wide spectrum of weeds at very low application rates. researchgate.netcabidigitallibrary.org The discovery and optimization of this class of herbicides involved extensive structure-activity relationship (SAR) studies centered on the indane scaffold, highlighting the importance of substituted indanones as key intermediates in agrochemical research. acs.org

Similarly, chloro-substituted indanones are vital for the synthesis of certain insecticides. The oxadiazine insecticide Indoxacarb, for example, is synthesized using 5-chloro-2-methoxycarbonyl-1-indanone as a critical intermediate. asianpubs.org This demonstrates that the chloro-indanone framework is a valuable synthon for building the complex molecular structures required for potent and selective insecticidal activity. The structural features of this compound make it a highly relevant starting material for the synthesis of novel analogs of Indaziflam or other specialty agrochemicals. arrkem.com

Beyond its use as a direct precursor to complex targets, this compound is an intermediate for a wide range of other synthetically useful organic compounds. The reactivity of the indanone nucleus can be harnessed to produce a variety of functionalized molecules. beilstein-journals.orgnih.gov

Standard organic transformations, such as Friedel-Crafts reactions, are commonly used to synthesize the indanone core itself. beilstein-journals.orgnih.gov Once formed, the indanone can undergo further reactions. For example, Knoevenagel condensation with various aromatic aldehydes leads to the formation of 2-benzylidene-1-indanone (B110557) derivatives. beilstein-journals.org These compounds are not only interesting in their own right but also serve as intermediates for further transformations, such as the synthesis of corrosion inhibitors or compounds with potential applications in materials science. acs.org The versatility of the indanone scaffold makes it a cornerstone intermediate for accessing a broad spectrum of other organic compounds. google.com

Applications in Advanced Materials Science

The unique electronic properties and rigid structure of the indanone core have led to its incorporation into advanced materials, particularly in the field of organic electronics. The ability to systematically modify the indanone scaffold allows for the fine-tuning of material properties for specific applications.

Indanone derivatives are increasingly recognized as important building blocks for the synthesis of organic semiconductors, especially non-fullerene acceptors used in organic solar cells (OSCs). mdpi.comresearchgate.net The indane-1,3-dione moiety, which can be synthesized from indanone precursors, is a particularly effective electron-accepting unit. mdpi.comresearchgate.net

In the design of high-performance organic photovoltaic materials, indanone-based units are often used as the end-caps for larger, fused-ring electron acceptors. chinesechemsoc.org For example, a new class of all-fused-ring electron acceptors (AFRAs) has been developed where an indanone-derived dione (B5365651) is a key part of the molecular structure. These materials exhibit excellent thermal and chemical stability, which is crucial for the long-term operational lifetime of organic solar cells. chinesechemsoc.org The synthesis of these complex acceptors often begins with simpler indanone building blocks, which are elaborated through multi-step sequences including Pd-catalyzed C-H activation and intramolecular cyclization. chinesechemsoc.org The electronic properties of these materials can be tuned by altering the substituents on the indanone core, making this compound a potentially valuable starting point for creating new organic semiconductors with tailored characteristics for optoelectronic applications. researchgate.netresearchgate.net

Polymer and Resin Synthesis

The application of this compound as a monomer or precursor in the synthesis of polymers and resins is an area with limited specific documentation in publicly available research. However, the inherent chemical functionalities of the molecule—a reactive ketone group, an aromatic ring, and chloro and dimethyl substituents—suggest potential pathways for its incorporation into polymeric structures. The broader class of indanone derivatives has seen some exploration in materials science, which may provide insights into the prospective utility of this specific compound.

Research into related compounds indicates that the indanone core can be a component of novel materials. For instance, 6-chloro-1-indanone, a structurally similar compound, has been noted for its potential in the development of new materials, including polymers, owing to its distinct chemical architecture. chemimpex.com This suggests that the presence of the chloro-substituted indanone structure could impart desirable properties to a polymer matrix.

While direct polymerization of this compound has not been detailed, analogous indanone derivatives have been successfully polymerized. The polymerization of indanone-based monomers can proceed through various mechanisms, depending on the specific reactive groups introduced onto the indanone scaffold. For example, the introduction of a polymerizable group, such as a vinyl or acrylate (B77674) moiety, onto the indanone structure would enable it to act as a monomer in addition or free-radical polymerization.

The development of polymers from indanone derivatives is an emerging field with potential applications in advanced materials. The properties of such polymers would be highly dependent on the specific structure of the indanone monomer and the polymerization method employed. A hypothetical summary of potential properties for a polymer derived from a functionalized this compound monomer is presented below. It is important to note that this data is illustrative and based on the known characteristics of polymers derived from similarly functionalized aromatic and chlorinated monomers, as direct experimental data for a polymer of this compound is not available.

| Property | Hypothetical Value/Characteristic | Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | High | The rigid indanone backbone would likely restrict chain mobility. |

| Thermal Stability | Moderate to High | Aromatic and chlorinated polymers often exhibit good thermal resistance. |

| Solubility | Soluble in organic solvents | The presence of the chloro and dimethyl groups may enhance solubility in non-polar solvents. |

| Refractive Index | High | Aromatic polymers typically have a high refractive index. |

| Flame Retardancy | Enhanced | The chlorine content would be expected to contribute to flame retardant properties. |

The synthesis of 2,2-dimethyl-1-indanone and various chloro-substituted 1-indanones has been documented, primarily in the context of pharmaceutical and chemical intermediate synthesis. google.comnih.govresearchgate.net The extension of this chemistry to the creation of functionalized monomers for polymer synthesis represents a potential area for future research. The development of such indanone-based polymers could lead to new materials with tailored optical, thermal, and mechanical properties for a range of advanced applications.

Q & A

Q. How can the structural identity of 2,2-dimethyl-4-chloro-indanone be confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- IR Spectroscopy : Analyze characteristic peaks for carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~550-850 cm⁻¹) groups. Compare with reference spectra of structurally similar indanones (e.g., 1-(2,4-dichlorophenyl)ethanone ).

- Mass Spectrometry : Use electron ionization (EI-MS) to identify molecular ion peaks (e.g., [M]⁺) and fragmentation patterns. For example, loss of methyl or chloro groups can validate substituent positions .

- NMR : ¹H and ¹³C NMR can resolve methyl groups (δ ~1.3 ppm for CH₃) and aromatic protons (δ ~6.5-8.0 ppm). DEPT-135 or HSQC experiments clarify carbon environments .

Q. What are common synthetic routes to this compound?

- Methodological Answer :

- Friedel-Crafts Acylation : React 4-chloroindane with acetyl chloride in the presence of AlCl₃ to introduce the ketone group. Subsequent methylation via Grignard reagents (e.g., MeMgBr) adds methyl substituents .

- Chlorination Post-Synthesis : Synthesize 2,2-dimethylindanone first, then chlorinate at the 4-position using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled conditions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (≥97.5% as per analytical standards ).

Q. Which analytical techniques are suitable for assessing purity and stability?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., acetonitrile/water) to quantify impurities. Compare retention times with certified standards .

- Thermogravimetric Analysis (TGA) : Determine thermal stability by monitoring mass loss under nitrogen (e.g., degradation onset >200°C).

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, temperature, solvent polarity). For example, AlCl₃ (10-20 mol%) in dichloromethane at 0–25°C .

- Kinetic Monitoring : Track reaction progress via in-situ FTIR or GC-MS to identify rate-limiting steps (e.g., acylation vs. chlorination). Adjust stoichiometry or catalyst type (e.g., switch to Ru-based catalysts for selectivity ).

- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to optimize solubility and reduce side reactions .

Q. How can contradictory data on catalytic activity in derivative reactions be resolved?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of reported catalytic efficiencies. For example, discrepancies in turnover numbers (TON) may arise from impurities in substrate batches .

- Control Experiments : Replicate studies under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables.

- Advanced Characterization : Use X-ray crystallography or DFT calculations to correlate steric/electronic effects of the 2,2-dimethyl group with reactivity .

Q. What strategies validate mechanistic pathways in functionalization reactions involving this compound?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹³C at the carbonyl group to trace nucleophilic attack pathways via ¹³C NMR .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify hydrogen-transfer steps.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and compare activation energies for proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.